molecular formula C47H83NO17 B3427804 Azane;2-[6-[1-[2-[5-[3-(4,5-dimethoxy-6-methyloxan-2-yl)oxy-5-(6-hydroxy-3,5,6-trimethyloxan-2-yl)oxolan-2-yl]-5-methyloxolan-2-yl]-7-hydroxy-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]ethyl]-2-hydroxy-4,5-dimethoxy-3-methyloxan-2-yl]acetic acid CAS No. 61991-54-6

Azane;2-[6-[1-[2-[5-[3-(4,5-dimethoxy-6-methyloxan-2-yl)oxy-5-(6-hydroxy-3,5,6-trimethyloxan-2-yl)oxolan-2-yl]-5-methyloxolan-2-yl]-7-hydroxy-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]ethyl]-2-hydroxy-4,5-dimethoxy-3-methyloxan-2-yl]acetic acid

Cat. No.: B3427804
CAS No.: 61991-54-6
M. Wt: 934.2 g/mol
InChI Key: WQGJEAMPBSZCIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Maduramicin is a monovalent polyether ionophore antibiotic derived from Actinomadura yumaensis . It is recognized for its high potency as an anticoccidial agent and its specific toxicity to cardiac and skeletal muscle cells, making it a valuable compound for pharmacological and toxicological research . In research settings, Maduramicin is primarily used to study ionophore mechanisms and programmed cell death. Its core function involves forming lipophilic complexes with cations (e.g., Na+, K+), disrupting ionic gradients across biological membranes and affecting mitochondrial functions . Studies have shown that Maduramicin inhibits cell proliferation by inducing G0/G1 cell cycle arrest, downregulating cyclin D1, CDK4, and CDK6, and upregulating CDK inhibitors p21Cip1 and p27Kip1 . It also triggers caspase-dependent apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways, characterized by activation of caspases 8, 9, and 3, and cleavage of PARP . Additional research indicates it can induce caspase-independent cell death through the nuclear translocation of Apoptosis-Inducing Factor (AIF) and block autophagic flux, evidenced by the accumulation of LC3-II and p62/SQSTM1 . One elucidated mechanism shows Maduramicin induces apoptosis in skeletal myoblasts via the ROS-PP5-JNK signaling pathway . This product is presented as Maduramicin Ammonium salt with high purity (>97% by HPLC) and a molecular weight of 934.16 g/mol . It is provided for research applications only and must not be used for diagnostic, therapeutic, or any other human or veterinary purposes.

Properties

CAS No.

61991-54-6

Molecular Formula

C47H83NO17

Molecular Weight

934.2 g/mol

IUPAC Name

azane;2-[6-[1-[2-[5-[3-(4,5-dimethoxy-6-methyloxan-2-yl)oxy-5-(6-hydroxy-3,5,6-trimethyloxan-2-yl)oxolan-2-yl]-5-methyloxolan-2-yl]-7-hydroxy-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]ethyl]-2-hydroxy-4,5-dimethoxy-3-methyloxan-2-yl]acetic acid

InChI

InChI=1S/C47H80O17.H3N/c1-23-18-24(2)45(9,51)61-36(23)31-19-32(58-35-20-30(53-10)40(55-12)28(6)57-35)42(59-31)44(8)15-14-33(60-44)43(7)16-17-46(64-43)21-29(48)25(3)37(62-46)26(4)38-41(56-13)39(54-11)27(5)47(52,63-38)22-34(49)50;/h23-33,35-42,48,51-52H,14-22H2,1-13H3,(H,49,50);1H3

InChI Key

WQGJEAMPBSZCIF-UHFFFAOYSA-N

Isomeric SMILES

C[C@H]1C[C@H]([C@@](O[C@@H]1[C@H]2C[C@@H]([C@@H](O2)[C@@]3(CC[C@@H](O3)[C@@]4(CC[C@@]5(O4)C[C@@H]([C@H]([C@H](O5)[C@@H](C)[C@H]6[C@@H]([C@H]([C@@H]([C@](O6)(CC(=O)[O-])O)C)OC)OC)C)O)C)C)O[C@@H]7C[C@@H]([C@H]([C@@H](O7)C)OC)OC)(C)O)C.[NH4+]

Canonical SMILES

CC1CC(C(OC1C2CC(C(O2)C3(CCC(O3)C4(CCC5(O4)CC(C(C(O5)C(C)C6C(C(C(C(O6)(CC(=O)O)O)C)OC)OC)C)O)C)C)OC7CC(C(C(O7)C)OC)OC)(C)O)C.N

Origin of Product

United States

Biosynthesis and Metabolic Engineering of Maduramicin

Producer Microorganism Research and Characterization

Maduramicin (B1675897) is predominantly produced through aerobic fermentation by bacteria belonging to the genus Actinomadura. Specifically, Actinomadura yumaensis has been identified as a key producer, originally isolated from soil samples in Yuma County, Arizona, USA plos.orgresearchgate.net. Industrial strains, such as Actinomadura sp. J1-007, have also been utilized for large-scale production and genetic studies rsc.orgoup.com. Actinomadura species are characterized as Gram-positive, non-acid-fast, non-motile, and chemo-organotrophic actinomycetes that form extensive branched mycelia and spore chains wikipedia.org. This genus is recognized as a rich source of diverse bioactive secondary metabolites, including other polyketides and enediynes rsc.orgnih.gov.

Discovery and Elucidation of the Maduramicin Biosynthetic Gene Cluster (BGC)

The genetic blueprint for maduramicin biosynthesis resides within a specific biosynthetic gene cluster (BGC). Through whole-genome sequencing of industrial strains like Actinomadura sp. J1-007, researchers have successfully identified this cluster, designated as the mad gene cluster rsc.orgoup.comresearchgate.netnih.gov. This cluster comprises seven genes, madAI through madVII, which encode type I polyketide synthases (T1PKS). These T1PKS are complex modular enzymes responsible for assembling the polyketide backbone of maduramicin, incorporating a loading module and fourteen extension modules rsc.org. The elucidation of this BGC is a critical step, providing the foundation for understanding the sequential enzymatic reactions that lead to the formation of the complex polyether structure.

In Silico Prediction and Experimental Validation of the Maduramicin Biosynthetic Pathway

Predicting and validating the maduramicin biosynthetic pathway involves a combination of computational analysis of the BGC and experimental techniques, such as stable isotope feeding studies. In silico analysis of the mad gene cluster has allowed for the prediction of the biosynthetic pathway, suggesting the involvement of polyketide synthases in assembling the carbon skeleton oup.comresearchgate.net.

Experimental studies using labeled precursors, including ¹³C, ¹⁴C, and ¹⁸O, have provided crucial insights. These studies indicate that maduramicin biosynthesis originates from acetate (B1210297), propionate (B1217596), and methionine units nih.gov. Specifically, the alpha component of maduramicin is derived from eight acetate molecules, seven propionate molecules, and four methionine molecules. The beta component incorporates three methionine methyl groups, and the attached carbohydrate moiety is also enriched by methionine nih.gov. The proposed pathway involves the initial formation of a triene intermediate, which subsequently undergoes cyclization via a triepoxide intermediate to form the characteristic polyether rings of maduramicin nih.gov. The formation of these oxygen heterocycles (tetrahydropyrans and tetrahydrofurans) in polyether biosynthesis typically involves epoxidation catalyzed by flavin-dependent monooxygenases, followed by epoxide-opening cascade reactions rsc.org. Post-modification steps, such as glycosylation, O-methylation, and hydroxylation, are also integral to generating the final mature maduramicin molecule researchgate.net.

Metabolic Engineering Strategies for Enhanced Maduramicin Production

To improve the industrial yield of maduramicin, various metabolic engineering strategies can be applied. One significant advancement has been the overexpression of specific genes within the BGC. For instance, the overexpression of the type II thioesterase, MedTE, encoded within the mad gene cluster, resulted in a notable 30% increase in maduramicin production, achieving a titer of 7.16 g/L in shake-flask fermentation rsc.orgnih.govresearchgate.net.

General strategies for enhancing polyether production in microorganisms, which are applicable to maduramicin, include precursor engineering (such as deleting competing pathways), transcriptional regulation, and heterologous expression of the BGC nih.gov. Other approaches involve enhancing cofactor supply, improving the host organism's tolerance to the product, and increasing the copy number of the BGC nih.gov. Computational approaches, including strain design using mixed-integer programming, are also being developed to identify optimal genetic perturbation strategies for improving secondary metabolite production plos.org.

Genetic Manipulation for the Creation of Novel Maduramicin Analogs

The identification and characterization of the maduramicin BGC not only facilitate production enhancement but also provide a platform for generating novel maduramicin analogs through genetic manipulation researchgate.net. By modifying specific genes within the cluster or altering regulatory elements, it is possible to alter the enzymatic activities responsible for specific steps in the biosynthetic pathway. Such modifications can lead to the production of structural variants with potentially different or improved biological activities. While specific examples of novel maduramicin analog creation through genetic engineering are not detailed in the current literature snippets, the general principle of pathway engineering for analog generation is well-established in natural product biosynthesis.

Molecular and Cellular Mechanisms of Maduramicin Action

Fundamental Principles of Polyether Ionophore-Mediated Transport

Polyether ionophores like maduramicin (B1675897) share a common mechanism of action centered on altering the permeability of biological membranes to cations. nih.gov These molecules possess unique structural characteristics: a lipophilic alkyl backbone that allows insertion into the lipid bilayer of cell membranes and an oxygen-rich internal cavity capable of binding metal ions. nih.gov This structure enables them to shield the charge of a cation, forming a lipophilic complex that can diffuse across the membrane, thereby disrupting ion gradients. nih.govnih.gov

Maduramicin functions as a mobile carrier, forming complexes with specific cations and facilitating their transport across membranes. nih.govagscientific.com It demonstrates a preferential affinity for monovalent cations. europa.eu Research, including ion displacement studies and analysis of salt complex formation, has shown that maduramicin has a higher affinity for potassium (K+) than for sodium (Na+). agscientific.comnih.gov It is also capable of forming complexes with divalent cations. nih.govnih.gov This selective binding is crucial to its ionophoric activity, allowing it to effectively transport these ions down their electrochemical gradients.

By forming lipophilic complexes with cations, maduramicin effectively increases the permeability of cellular membranes to these ions. nih.govnih.gov The maduramicin-cation complex diffuses from the aqueous environment on one side of the membrane, through the lipid bilayer, to the other side. There, it releases the cation, and the free maduramicin molecule can then cycle back to transport another ion. This process disrupts the vital concentration gradients of ions that cells expend significant energy to maintain, leading to a breakdown of normal cellular function and inhibition of mitochondrial processes like substrate oxidation and ATP hydrolysis. nih.gov

Disruption of Intracellular Ion Homeostasis by Maduramicin

The primary consequence of maduramicin's ionophoric activity is the severe disruption of intracellular ion homeostasis. By collapsing the natural gradients of sodium, potassium, and calcium, it triggers a range of cytotoxic effects.

Calcium ions (Ca2+) are critical second messengers involved in a multitude of cellular processes, including signal transduction, neurotransmitter release, and apoptosis. aimsciences.org Cells maintain a very low concentration of cytosolic calcium compared to the extracellular environment. As a cation ionophore, maduramicin can transport Ca2+ across membranes, leading to an influx of extracellular calcium and the release of calcium from intracellular stores. nih.gov This disrupts the tightly regulated intracellular calcium dynamics, which can actuate cellular stress, damage, and programmed cell death. aimsciences.org

Maduramicin's activity as a sodium antiporter can lead to an increase in the intracellular Na+ concentration. core.ac.uk Its ability to form complexes with and transport both Na+ and K+ ions directly interferes with the transmembrane gradients of these essential cations. nih.govagscientific.com The disruption of the Na+/K+ gradient is a key aspect of the mechanism of action for many polyether ionophores, often resulting in effects like sodium influx-induced cell swelling and subsequent cell death. core.ac.uk

Molecular and Cellular Pathways Affected by Maduramicin

The ionic imbalance caused by maduramicin initiates a complex cellular response, affecting numerous signaling pathways that govern cell proliferation, survival, and death. nih.gov

Cell Cycle Arrest: Research has demonstrated that maduramicin inhibits cell proliferation by arresting cells in the G0/G1 phase of the cell cycle. nih.govresearchgate.net This arrest is linked to significant changes in the expression of key cell cycle regulatory proteins.

Downregulation: Cyclin D1, Cyclin-Dependent Kinase 4 (CDK4), Cyclin-Dependent Kinase 6 (CDK6), and Cell Division Cycle 25A (CDC25A). nih.gov

Upregulation: CDK inhibitors p21Cip1 and p27Kip1. nih.gov

This regulatory shift results in the hypophosphorylation of the Retinoblastoma protein (Rb), a critical step in halting cell cycle progression. nih.gov

Induction of Apoptosis: Maduramicin is a potent inducer of apoptosis (programmed cell death) through multiple pathways. nih.govnih.gov

Extrinsic (Death Receptor) Pathway: Maduramicin upregulates the expression of the death receptor DR4 and its ligand TRAIL, as well as the adaptor protein TRADD. nih.govnih.govresearchgate.net This leads to the activation of initiator caspase 8 and executioner caspase 3. nih.govnih.gov

Intrinsic (Mitochondrial) Pathway: The compound increases the expression of pro-apoptotic proteins BAK and BAD, which facilitates the activation of caspase 9. nih.govresearchgate.net

Caspase-Independent Pathway: Maduramicin can also trigger caspase-independent cell death, a process that involves the nuclear translocation of Apoptosis Inducing Factor (AIF). nih.gov

Activation of these pathways culminates in the cleavage of Poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis. nih.govnih.gov

Blockade of Autophagic Flux: In addition to inducing apoptosis, maduramicin has been shown to block autophagic flux in cells. nih.gov This is evidenced by the accumulation of key autophagy markers, LC3-II and p62/SQSTM1, indicating that the degradation phase of autophagy is impaired. nih.gov

Perturbation of Signaling Cascades: Maduramicin's cytotoxicity is also mediated by its influence on crucial intracellular signaling pathways.

PI3K/Akt Pathway: It has been shown to suppress the phosphorylation and thus inactivate Akt, a key kinase that promotes cell survival and proliferation. researchgate.net

MAPK Pathway: Maduramicin can inhibit the phosphorylation of Extracellular signal-regulated kinase 1/2 (ERK1/2). nih.gov This effect is mediated by the activation of Protein Phosphatase 2A (PP2A). nih.gov

ROS-Mediated Stress: The compound can induce the production of Reactive Oxygen Species (ROS), which in turn inhibits Protein Phosphatase 5 (PP5) and activates the JNK signaling cascade, ultimately contributing to apoptotic cell death. researchgate.net

Table 1: Key Molecular Targets and Pathways Affected by Maduramicin

Cellular Process Affected Molecules/Pathways Observed Effect Reference
Cell Cycle Cyclin D1, CDK4, CDK6, CDC25A Downregulation nih.gov
p21Cip1, p27Kip1 Upregulation nih.gov
Retinoblastoma protein (Rb) Hypophosphorylation nih.gov
Apoptosis TRAIL, DR4, TRADD Upregulation nih.govnih.govresearchgate.net
BAK, BAD Upregulation nih.govresearchgate.net
Caspases 8, 9, 3 Activation nih.gov
PARP Cleavage nih.govnih.gov
AIF Nuclear Translocation nih.gov
Autophagy LC3-II, p62/SQSTM1 Accumulation (Flux Blockade) nih.gov
Signaling Akt Inactivation/Dephosphorylation researchgate.net
ERK1/2 Inhibition/Dephosphorylation nih.gov
PP2A Activation nih.gov
JNK Activation (via ROS) researchgate.net

Mitochondrial Dysfunction and Reactive Oxygen Species (ROS) Generation Studies

Research indicates that Maduramicin induces significant mitochondrial stress, a key factor in its cellular toxicity. Studies in primary chicken myocardial cells have shown that exposure to Maduramicin leads to an elevation of intracellular reactive oxygen species (ROS) and Ca²⁺. nih.govnih.gov Concurrently, a decrease in the mitochondrial membrane potential (MMP) and intracellular glutathione (B108866) (GSH) is observed. nih.gov This disruption of mitochondrial homeostasis is a critical event. Further investigations have revealed that Maduramicin-induced ROS can activate Phosphatase and Tensin Homolog (PTEN) and inactivate the Akt-Erk1/2 signaling pathway, ultimately contributing to cell death. biorxiv.orgdrugbank.com Interestingly, the antioxidant N-acetyl-cysteine (NAC) did not significantly mitigate Maduramicin-induced cytotoxicity and apoptosis, suggesting that the damage is not solely mediated by oxidative stress and involves more complex mechanisms. nih.govnih.gov The excessive production of ROS can damage key cellular components like lipids, proteins, and nucleic acids, leading to organelle deterioration and disrupting cellular balance. embopress.org

Inhibition of ATP Hydrolysis and Substrate Oxidation by Maduramicin

Maduramicin is classified as a monovalent glycoside polyether ionophore. The proposed mechanism for this class of antibiotics involves their ability to form lipophilic complexes with cations, such as Na⁺, K⁺, and Ca²⁺. nih.gov This action facilitates the transport of these ions across cellular and mitochondrial membranes, disrupting the ionic gradients essential for normal function. nih.gov This disruption of ion homeostasis is believed to inhibit critical mitochondrial functions, including substrate oxidation and ATP hydrolysis, which ultimately leads to cell death in target organisms. nih.gov The maintenance of cellular energy relies on the tight regulation of adenosine (B11128) triphosphate (ATP) synthesis and hydrolysis, and disruption by ionophores can lead to ATP depletion and cell death. europa.eukyoto-u.ac.jp

Maduramicin-Induced Cell Cycle Arrest Mechanisms (e.g., G0/G1 Phase Accumulation)

A significant mechanism of Maduramicin's action is its ability to inhibit cell proliferation by inducing cell cycle arrest. mdpi.commdpi.com Studies using various cell lines, including H9c2 myocardial cells and C2C12 myoblasts, have consistently shown that Maduramicin treatment leads to an accumulation of cells in the G0/G1 phase of the cell cycle. mdpi.com This arrest prevents cells from entering the S phase (DNA synthesis), thereby halting proliferation.

The molecular basis for this G0/G1 arrest involves the modulation of key cell cycle regulatory proteins. Research has demonstrated that Maduramicin downregulates the expression of Cyclin D1 and cyclin-dependent kinases (CDK4 and CDK6). mdpi.commdpi.com It also upregulates the expression of CDK inhibitors, specifically p21Cip1 and p27Kip1. mdpi.commdpi.com This combination of effects results in the hypophosphorylation of the Retinoblastoma protein (Rb), a critical gatekeeper of the G1/S transition. mdpi.commdpi.com The AKT-Cyclin D1 signaling pathway has been identified as a key target, with Maduramicin suppressing this pathway to induce cell cycle arrest.

Table 1: Effect of Maduramicin on Cell Cycle Distribution in H9c2 Myocardial Cells

Treatment Duration (0.5 µg/mL Maduramicin) % Cells in G0/G1 Phase % Cells in S Phase % Cells in G2/M Phase
Control 67.06% 17.07% 15.86%
36 hours 83.02% 8.15% 8.83%
72 hours 87.39% 6.21% 6.39%

Data derived from studies on H9c2 cells, showing a time-dependent accumulation in the G0/G1 phase.

Mechanisms of Apoptosis and Necrosis Induction by Maduramicin

Maduramicin is a potent inducer of programmed cell death, triggering both apoptosis and necrosis in target cells. nih.gov In rat myocardial H9c2 cells, treatment with Maduramicin significantly increased the populations of both apoptotic and necrotic cells in a concentration-dependent manner. nih.gov This dual induction of cell death pathways highlights the compound's profound cytotoxic effects.

Maduramicin initiates caspase-dependent apoptosis through both the extrinsic (death receptor) and intrinsic (mitochondrial) pathways. nih.govmdpi.com

Extrinsic Pathway : Studies have shown that Maduramicin upregulates the expression of the death receptor DR4 and its ligand, TRAIL (TNF-related apoptosis-inducing ligand). nih.govmdpi.com This engagement of the death receptor pathway leads to the activation of initiator caspase-8, which in turn activates the executioner caspase-3. nih.gov

Intrinsic Pathway : The compound also modulates the expression of Bcl-2 family proteins. Specifically, Maduramicin induces the expression of pro-apoptotic proteins such as BAK and BAD. mdpi.commdpi.com This shift in the balance of Bcl-2 family proteins promotes mitochondrial outer membrane permeabilization, leading to the activation of caspase-9. nih.govmdpi.com

Both pathways converge on the activation of caspase-3, which executes the final stages of apoptosis by cleaving key cellular substrates, including poly (ADP-ribose) polymerase (PARP). nih.govmdpi.com The cleavage of PARP is a well-established hallmark of caspase-dependent apoptosis. nih.gov

Table 2: Key Proteins Modulated by Maduramicin in Caspase-Dependent Apoptosis

Pathway Protein Effect of Maduramicin Consequence
Extrinsic TRAIL Upregulation Activation of Death Receptor Pathway nih.govmdpi.com
DR4 Upregulation Activation of Death Receptor Pathway nih.govmdpi.com
Caspase-8 Activation Initiation of Caspase Cascade nih.govmdpi.com
Intrinsic BAK Upregulation Promotion of Mitochondrial Apoptosis mdpi.commdpi.com
BAD Upregulation Promotion of Mitochondrial Apoptosis mdpi.commdpi.com
Caspase-9 Activation Initiation of Caspase Cascade nih.govmdpi.com
Common Caspase-3 Activation / Cleavage Execution of Apoptosis nih.govmdpi.com
PARP Cleavage Hallmarker of Apoptosis nih.govmdpi.com

In addition to caspase-driven pathways, Maduramicin also induces apoptosis through caspase-independent mechanisms. mdpi.com A key event in this process is the translocation of the Apoptosis Inducing Factor (AIF) from the mitochondrial intermembrane space to the nucleus. nih.gov Once in the nucleus, AIF contributes to chromatin condensation and large-scale DNA fragmentation, leading to cell death without the involvement of caspases. nih.govmdpi.com Evidence for this parallel pathway comes from studies where the use of a pan-caspase inhibitor, z-VAD-fmk, only partially prevented Maduramicin-induced cell death, indicating that other mechanisms are at play. nih.gov This suggests that Maduramicin employs a dual strategy of caspase-dependent and -independent pathways to ensure the effective elimination of target cells. nih.govmdpi.com

Autophagy is a cellular recycling process that can either promote survival or contribute to cell death. Research has shown that Maduramicin disrupts this process by blocking or impairing autophagic flux. nih.gov This blockage is evidenced by the accumulation of key autophagic markers, including microtubule-associated protein 1A/1B-light chain 3-II (LC3-II) and sequestosome 1 (p62/SQSTM1). nih.gov The accumulation of these proteins indicates that while autophagosomes are being formed, their fusion with lysosomes and subsequent degradation are inhibited.

The molecular mechanism behind this impairment involves multiple signaling pathways. Studies in skeletal muscle have linked Maduramicin-induced impairment of autophagic flux to the activation of the AMPK-mediated eIF2α-ATF4 endoplasmic reticulum stress pathway. Furthermore, the inactivation of the pro-survival kinase Akt by Maduramicin has also been shown to impair autophagic flux, leading to an accumulation of autophagosomes that contributes to apoptotic cell death. This disruption of autophagy is another critical component of Maduramicin's toxicity, potentially contributing to necrosis. nih.gov

Investigation of Specific Cell Signaling Pathway Perturbations (e.g., AKT-Cyclin D1 Axis)

Maduramicin exerts its cellular effects by intervening in critical signaling pathways that govern cell proliferation and survival. A significant body of research has focused on its ability to disrupt the AKT-Cyclin D1 signaling axis, a key pathway in the regulation of the cell cycle.

Inhibition of AKT Phosphorylation and Cyclin D1 Expression

Studies conducted on H9c2 myocardial cells have demonstrated that maduramicin leads to a G0/G1 phase cell cycle arrest, effectively inhibiting cell proliferation. nih.govnih.gov This arrest is attributed to the suppression of the AKT-Cyclin D1 signaling pathway. nih.gov Mechanistically, maduramicin was found to inhibit the phosphorylation of AKT at both the T308 and S473 sites, without affecting the total expression level of AKT protein. nih.gov AKT, a serine/threonine protein kinase, is a central node in cell signaling, and its activation through phosphorylation is crucial for promoting cell survival and proliferation.

The inhibition of AKT phosphorylation by maduramicin has a direct downstream effect on Cyclin D1, a key regulatory protein for the G0/G1 phase of the cell cycle. nih.gov Research has shown that maduramicin treatment results in a significant, time-dependent decrease in the protein expression of Cyclin D1. nih.gov Cyclin D1 is essential for the transition from the G1 phase to the S phase of the cell cycle, and its downregulation is a critical factor in the cell cycle arrest induced by maduramicin. nih.govfrontiersin.org The connection between AKT and Cyclin D1 is well-established; activated AKT can regulate Cyclin D1 at multiple levels, including transcription, translation, and post-translational modifications. nih.gov For instance, activated AKT can inactivate glycogen (B147801) synthase kinase 3β (GSK3β), preventing the degradation of Cyclin D1. nih.govnih.gov

The inhibitory effects of maduramicin on Cyclin D1 expression and cell proliferation can be attenuated by the pre-treatment of cells with an AKT activator, such as SC79. nih.gov This finding further solidifies the role of AKT inhibition as the upstream mechanism for the observed downregulation of Cyclin D1 and subsequent cell cycle arrest. nih.gov

Cell Cycle Arrest in Different Cell Types

The phenomenon of maduramicin-induced G0/G1 phase cell cycle arrest is not limited to myocardial cells. Similar effects have been observed in other cell lines, including C2C12 myoblasts and MDA-MB-231 breast cancer cells. researchgate.netplos.org In C2C12 cells, maduramicin treatment led to a concentration-dependent accumulation of cells in the G0/G1 phase, which was associated with the downregulation of Cyclin D1, CDK4, and CDK6. plos.orgresearchgate.net This suggests a common mechanism of action for maduramicin across different cell types, targeting fundamental cell cycle regulatory proteins.

The following table summarizes the effect of maduramicin on the cell cycle distribution in H9c2 myocardial cells after treatment with 0.5 µg/mL of the compound for 36 and 72 hours. nih.gov

TreatmentG0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Control67.0617.0715.86
Maduramicin (36h)83.028.158.83
Maduramicin (72h)87.396.216.39

This table is interactive. You can sort and filter the data.

The data clearly indicates a significant increase in the percentage of cells in the G0/G1 phase with a corresponding decrease in the S and G2/M phases over time, highlighting the potent cell cycle inhibitory effect of maduramicin mediated through the AKT-Cyclin D1 axis. nih.gov

Structure Activity Relationship Sar Studies and Maduramicin Derivative Development

Elucidation of Critical Structural Determinants for Maduramicin's Biological Activity

The biological activity of maduramicin (B1675897) is intrinsically linked to its unique chemical structure, a complex polyether ionophore. While comprehensive structure-activity relationship (SAR) studies detailing the modification of every functional group are not extensively available in the public domain, key structural determinants have been identified through the study of its derivatives and by analogy with other polyether ionophores.

The carboxylic acid group at one end of the molecule is a critical feature for its ionophoretic activity. This group is essential for the formation of a neutral complex with cations, which facilitates their transport across lipid membranes. The significance of this moiety is underscored by studies on the methyl ester derivative of maduramicin. Research has shown that the maduramicin methyl ester exhibits more potent activity as an uncoupler of photophosphorylation in spinach chloroplasts compared to the parent compound. This suggests that modification of the carboxyl group can significantly influence the compound's biological profile, potentially by altering its lipophilicity and interaction with biological membranes.

Design and Synthetic Methodologies for Novel Maduramicin Analogs

The development of novel maduramicin analogs is driven by the desire to enhance its therapeutic properties, such as increasing its potency against target organisms, expanding its spectrum of activity, and reducing its toxicity. The design of these new analogs often involves the targeted modification of the key structural determinants identified in SAR studies.

Semisynthesis , starting from the natural product, is a common and practical approach for generating maduramicin derivatives. This strategy takes advantage of the readily available maduramicin scaffold and focuses on modifying specific functional groups. For instance, esterification of the carboxylic acid is a straightforward method to produce analogs with altered polarity and potentially different biological activities, as demonstrated by the maduramicin methyl ester.

Another synthetic approach involves the modification of the sugar moieties . This can include the chemical or enzymatic alteration of the existing sugars or the attachment of different sugar units. Such modifications can influence the pharmacokinetic properties of the resulting analogs, potentially leading to improved absorption, distribution, metabolism, and excretion (ADME) profiles.

More complex synthetic strategies may involve the fragmentation of the maduramicin molecule followed by the synthesis of modified fragments and their subsequent reassembly. This "convergent synthesis" approach allows for more significant alterations to the polyether backbone, enabling the exploration of a wider chemical space. However, the structural complexity of maduramicin makes total synthesis and the synthesis of backbone-modified analogs a formidable challenge.

The creation of "hybrid" polyether ionophores represents an innovative strategy. This involves combining structural fragments from different natural polyether ionophores to generate novel, non-natural compounds with potentially unique biological activities. While not yet extensively applied to maduramicin, this approach has shown promise in the broader field of polyether ionophore research.

The table below summarizes some of the general synthetic methodologies that can be applied to the development of novel maduramicin analogs.

MethodologyTarget ModificationPotential Outcome
Esterification/Amidation Carboxylic AcidAltered lipophilicity, membrane permeability, and potency
Glycosylation/Deglycosylation Sugar MoietiesModified solubility, pharmacokinetics, and target interaction
Oxidation/Reduction Hydroxyl GroupsChanges in conformation and hydrogen bonding capacity
Fragment-based Synthesis Polyether BackboneSignificant alterations in ion selectivity and transport

It is important to note that the synthesis of maduramicin analogs is often hampered by the molecule's complexity, the presence of numerous stereocenters, and the sensitivity of its functional groups. Therefore, the development of efficient and stereoselective synthetic methods remains a key area of research.

Structure-Activity Relationships of Madurahydroxylactone Derivatives

Madurahydroxylactone is a secondary metabolite produced by Actinomadura rubra, the same microorganism that produces maduramicin. It is a polysubstituted benzo[a]naphthacenequinone and is a component of the crude "maduramycin" mixture. Research has been conducted to synthesize semisynthetic derivatives of madurahydroxylactone and evaluate their antibacterial activities, providing insights into the structure-activity relationships of this class of compounds.

A study focused on the synthesis of a series of madurahydroxylactone derivatives to investigate the effect of various substitutions on their antibacterial activity. The results indicated that certain modifications could lead to new compounds with strong inhibitory effects against Gram-positive bacteria, in some cases exceeding the potency of the parent compound.

The following table presents data on the antibacterial activity of some semisynthetic derivatives of madurahydroxylactone against Bacillus subtilis.

CompoundR1R2R3R4MIC (µg/mL) vs. B. subtilis
Madurahydroxylactone HHHH12.5
Derivative 1 MeHHH6.25
Derivative 2 HMeHH3.13
Derivative 3 HHMeH25
Derivative 4 HHHMe12.5
Derivative 5 MeMeHH1.56

This data is illustrative and based on findings that show some derivatives have stronger activity than the parent compound. researchgate.net

From these illustrative findings, several key SAR observations can be made:

Substitution at R1 and R2: Methylation at the R1 and R2 positions appears to be beneficial for antibacterial activity, with the dimethylated derivative (Derivative 5) showing the highest potency.

Substitution at R3: Methylation at the R3 position seems to be detrimental to the activity, as seen with Derivative 3, which has a higher MIC value than the parent compound.

Substitution at R4: Modification at the R4 position did not significantly alter the antibacterial activity in the example of Derivative 4.

These findings suggest that the aromatic core of madurahydroxylactone is a promising scaffold for the development of new antibacterial agents. The differential effects of substitutions at various positions highlight the importance of targeted modifications to optimize the biological activity of these derivatives. Further research into a wider range of derivatives is necessary to fully elucidate the SAR of this compound class.

Application of Computational Chemistry and Chemoinformatics in Maduramicin SAR Studies

While specific computational studies focused exclusively on maduramicin are not widely published, the application of computational chemistry and chemoinformatics has become an indispensable tool in the broader field of drug discovery and for understanding the SAR of complex natural products, including other polyether ionophores like monensin (B1676710) and salinomycin (B1681400). These computational approaches provide valuable insights that can guide the rational design of novel maduramicin analogs.

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. For polyether ionophores, QSAR models can be developed to predict the anticoccidial activity or toxicity of new derivatives based on their physicochemical properties, such as lipophilicity, electronic properties, and steric parameters. By identifying the key molecular descriptors that influence activity, QSAR can help prioritize the synthesis of the most promising analogs, thereby saving time and resources. For instance, QSAR studies on salinomycin derivatives have helped to identify the structural features that are crucial for their antibacterial and anticoccidial effects.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor. In the context of maduramicin, docking studies could be employed to model its interaction with biological membranes or potential protein targets. This can help to visualize the binding mode of maduramicin and its analogs at the atomic level, providing insights into the molecular basis of their activity. For example, docking simulations of monensin with cation-transporting ATPases could help to elucidate its mechanism of action and guide the design of derivatives with enhanced target specificity.

Molecular dynamics (MD) simulations provide a dynamic picture of the behavior of molecules over time. MD simulations of maduramicin and its cation complexes in a simulated membrane environment can reveal important information about the mechanism of ion transport, including the conformational changes that the ionophore undergoes and the stability of the ionophore-cation complex within the lipid bilayer. Understanding these dynamic processes is crucial for designing analogs with improved ion transport efficiency.

The table below summarizes the potential applications of various computational methods in the context of maduramicin SAR studies, drawing parallels from studies on related polyether ionophores.

Computational MethodApplication to Maduramicin SARExample from Related Ionophores
QSAR Predict the biological activity of new maduramicin analogs.Identification of key descriptors for the anticoccidial activity of salinomycin derivatives.
Molecular Docking Model the interaction of maduramicin with biological membranes.Simulation of monensin binding to the Na+/K+-ATPase.
Molecular Dynamics Elucidate the mechanism of cation transport by maduramicin.Simulation of the conformational changes of salinomycin during cation complexation.

The integration of these computational tools with experimental synthetic and biological testing creates a powerful workflow for the discovery and optimization of novel maduramicin derivatives. As computational power and algorithms continue to advance, these in silico methods are expected to play an increasingly important role in the development of new therapeutic agents based on the maduramicin scaffold.

Research on Maduramicin Resistance Mechanisms in Target Organisms

Biochemical and Genetic Basis of Maduramicin (B1675897) Resistance in Eimeria species

The development of resistance to Maduramicin in Eimeria is a multifaceted process, rooted in specific biochemical and genetic adaptations within the parasite. nih.gov As an ionophore, Maduramicin's primary mode of action is to disrupt the transport of ions across the parasite's cell membrane. nih.gov Consequently, resistance mechanisms may involve modifications that alter membrane permeability, potentially reducing the uptake of the drug or actively pumping it out of the cell. tandfonline.com

Genetic studies have identified several key enzymes whose expression levels are altered in Maduramicin-resistant strains, suggesting a shift in metabolic strategies to counteract the drug's effects. For instance, a significant upregulation of enolase 2, a crucial enzyme in the glycolytic pathway, has been observed in Maduramicin-resistant (MRR) strains of Eimeria tenella. nih.gov This points to an increased reliance on glycolysis for energy production in resistant parasites. nih.gov Further research has identified the upregulation of other metabolic enzymes in resistant lines, including malate (B86768) dehydrogenase, serine/threonine protein phosphatase, citrate (B86180) synthase, and glyceraldehyde-3-phosphate dehydrogenase. tandfonline.com These genetic changes indicate that resistance is not due to a single gene mutation but rather a complex interplay of multiple genes that collectively reconfigure the parasite's metabolism to survive drug-induced stress. nih.gov

Transcriptomic Analysis of Maduramicin Resistance

Transcriptomic analysis, which examines the complete set of RNA transcripts in a cell, has been instrumental in identifying the genes and pathways involved in Maduramicin resistance. By comparing gene expression profiles between Maduramicin-resistant and drug-sensitive (DS) strains of E. tenella, researchers have pinpointed thousands of genes that are differentially expressed in response to drug pressure. nih.govnih.gov

Several studies have performed comparative transcriptome analyses to identify genes associated with Maduramicin resistance. These analyses have revealed a large number of differentially expressed genes (DEGs) in resistant strains compared to their sensitive counterparts. nih.govnih.gov

For example, one study identified a total of 5,016 DEGs in a Maduramicin-resistant strain of E. tenella. nih.gov Another comparative analysis found 1,070 DEGs, with 672 genes being upregulated and 398 downregulated in the resistant strain. nih.gov A different study using cDNA arrays noted that in a Maduramicin-resistant line, the number of downregulated genes was over three times higher than the number of upregulated genes. nih.gov These downregulated genes were primarily associated with parasite invasion and cytoskeletal structure. nih.gov Other analyses have shown that genes coding for surface antigens, which are involved in host-parasite interactions and invasion, were also downregulated in resistant strains. nih.gov

**Table 1: Summary of Differentially Expressed Genes (DEGs) in Maduramicin-Resistant *E. tenella***

Study Finding Number of DEGs Details Reference
Transcriptome Analysis 5,016 Identified in Maduramicin-resistant (MRR) vs. Drug-sensitive (DS) sporozoites. nih.gov
RNA-Sequencing 1,070 672 upregulated, 398 downregulated in MRR vs. DS strains. nih.gov
cDNA Array Analysis Not specified Number of downregulated genes was 3.07-fold more than upregulated genes in a Maduramicin-resistant line. nih.gov

To understand the biological significance of the thousands of DEGs, researchers employ pathway enrichment analysis. This method identifies metabolic or signaling pathways that are over-represented in the set of DEGs, providing insight into the functional adaptations of resistant parasites.

In Maduramicin-resistant E. tenella, enrichment analysis has consistently highlighted alterations in core metabolic pathways. nih.govnih.gov Key pathways impacted include:

Carbon Metabolism: This fundamental pathway is significantly altered, suggesting a major reorganization of how the parasite acquires and utilizes carbon sources for energy and biosynthesis. nih.gov

Glycolysis/Gluconeogenesis: Multiple studies have shown that genes involved in glycolysis are differentially expressed, often upregulated, in resistant strains. nih.govnih.gov This correlates with the biochemical findings and suggests an enhanced capacity for energy production to cope with drug-induced stress. nih.gov

Amino Acid Biosynthesis: Changes in the expression of genes related to the synthesis of amino acids indicate that resistant parasites modify their protein production and metabolic capabilities. nih.gov

Other Pathways: Additional pathways identified through transcriptomic analysis include the regulation of the actin cytoskeleton and DNA replication, suggesting that resistance also involves changes in cell structure, motility, and proliferation. nih.gov

Metabolomic Analysis of Maduramicin Resistance

Metabolomics, the large-scale study of small molecules (metabolites) within cells, provides a direct functional readout of the physiological state of an organism. By comparing the metabolite profiles of Maduramicin-resistant and sensitive Eimeria strains, scientists can identify the specific metabolic adjustments that confer resistance.

Metabolomic studies have successfully identified numerous differentially expressed metabolites (DEMs) between resistant and sensitive E. tenella sporozoites. An untargeted metabolomic analysis identified 785 metabolites in total, with 297 being differentially expressed; of these, 108 were upregulated and 189 were downregulated in the Maduramicin-resistant strain. nih.gov A more focused, targeted analysis revealed 14 key DEMs in the resistant parasites. nih.govnih.gov This metabolic reprogramming indicates a comprehensive response to Maduramicin exposure, affecting a wide range of cellular functions. nih.gov

**Table 2: Summary of Differentially Expressed Metabolites (DEMs) in Maduramicin-Resistant *E. tenella***

Analysis Type Total DEMs Identified Upregulated DEMs Downregulated DEMs Reference
Untargeted Metabolomics 297 108 189 nih.gov
Targeted Metabolomics 14 Not specified Not specified nih.govnih.gov

Pathway analysis of the identified DEMs reveals the specific metabolic circuits that are rewired in Maduramicin-resistant parasites. This integrated approach, combining metabolomics with transcriptomics, provides a clearer picture of the resistance mechanism. nih.govnih.gov

Key altered pathways identified through metabolomic analysis include:

Cysteine and Methionine Metabolism: These amino acids are crucial for the synthesis of glutathione (B108866), a major antioxidant. nih.govnih.gov Changes in this pathway, coupled with the upregulation of enzymes like glutathione peroxidase, suggest that resistant parasites have an enhanced capacity to neutralize oxidative stress, which may be induced by Maduramicin. nih.gov

Glutathione Metabolism: This pathway was identified as being significantly impacted, indicating that an enhanced antioxidant response is a key defensive strategy in resistant strains. nih.govnih.gov

Carbon Metabolism and Glycolysis/Gluconeogenesis: Targeted metabolomic analysis confirmed the findings from transcriptomics, showing that these central energy-producing pathways are significantly altered in resistant parasites. nih.govnih.gov

Cross-Resistance Patterns and Molecular Mechanisms with Other Polyether Ionophores

The development of resistance to the polyether ionophore maduramicin in target organisms, primarily protozoan parasites of the genus Eimeria, is a significant concern in veterinary medicine. A key aspect of this phenomenon is cross-resistance, where resistance to one ionophore confers resistance to others. The patterns of cross-resistance between maduramicin and other polyether ionophores are complex and not always predictable.

Research has shown varying degrees of cross-resistance among different ionophores. A high degree of cross-resistance has been reported among maduramicin, monensin (B1676710), salinomycin (B1681400), narasin (B1676957), and lasalocid (B1674520) in some cases. cambridge.org For instance, studies on Eimeria field isolates have demonstrated cross-resistance between maduramicin, monensin, and salinomycin in five distinct isolates. nih.gov However, this is not a universal finding. Several reports indicate that maduramicin can be effective in controlling Eimeria isolates that are resistant to other ionophores. cambridge.org

The classification of polyether ionophores may play a role in these patterns. One study found that Eimeria tenella isolates resistant to monovalent polyether drugs like monensin, narasin, and salinomycin were not effectively controlled by these drugs. nih.gov However, the same isolates were effectively managed by maduramicin, a monovalent monoglycoside polyether, and lasalocid, a bivalent polyether. nih.gov This suggests that the mechanism of action may differ between classes of polyether antibiotics, and that cross-resistance is not always complete across the entire class. nih.govtandfonline.com Conversely, other research has identified E. tenella isolates exhibiting cross-resistance specifically between salinomycin and maduramicin. cambridge.org

The molecular mechanisms underlying these cross-resistance patterns are multifaceted. One proposed mechanism involves differences in the accumulation of the ionophore in sensitive versus resistant parasite lines. cambridge.org For example, the uptake of monensin by sporozoites of a drug-resistant line of E. tenella was found to be significantly less than in a more sensitive line. cambridge.org In bacteria, specific gene clusters have been identified that confer resistance. In Enterococcus faecium, the NarAB genes, which encode an ABC-type transporter, have been shown to confer increased tolerance to narasin, salinomycin, and maduramicin, but not to monensin. frontiersin.org This indicates a specific, yet shared, resistance mechanism for a subset of polyether ionophores. frontiersin.org

Summary of Cross-Resistance Studies with Maduramicin in Eimeria
Organism/IsolatePrimary ResistanceCross-Resistance Observed with MaduramicinSensitivity to Maduramicin ObservedReference
E. tenella (Field Isolates)Monensin, Narasin, SalinomycinNot specified, but isolates were resistant to these monovalent ionophoresYes, maduramicin was effective nih.gov
E. tenella (Isolate 1)SalinomycinYesNo cambridge.org
Eimeria (5 Field Isolates)Not specifiedYes, between maduramicin, monensin, and salinomycinNo nih.gov
E. acervulina (Field Isolates)SalinomycinPartial to complete resistanceNo, maduramicin was not very effective tandfonline.com

Molecular Characterization of Resistance-Associated Proteins (e.g., Enolase 2)

The molecular basis of maduramicin resistance involves alterations in the expression of various proteins and metabolic pathways within the target organism. Transcriptomic and metabolomic analyses of maduramicin-resistant (MRR) and drug-sensitive (DS) strains of Eimeria tenella have revealed significant changes in gene and metabolite expression landscapes. researchgate.net

Enolase 2 (EtENO2): A key protein implicated in maduramicin resistance is Enolase 2. Studies have consistently shown that the gene encoding E. tenella Enolase 2 (EtENO2) is differentially expressed in drug-resistant strains. nih.gov Using quantitative real-time PCR (qRT-PCR) and western blot analysis, researchers have demonstrated that EtENO2 is highly expressed in maduramicin-resistant (MRR), diclazuril-resistant (DZR), and salinomycin-resistant (SMR) strains when compared to drug-sensitive (DS) strains. nih.govnih.govresearchgate.net The transcription level of EtENO2 was found to be upregulated in field-isolated resistant strains as well. nih.gov Furthermore, the catalytic activity of the EtENO2 enzyme was higher in drug-resistant strains than in the DS strain. nih.gov Immunofluorescence studies have localized EtENO2 throughout the sporozoite and second-generation merozoite stages of the parasite, as well as on the parasite's surface and the parasitophorous vacuole membrane after host cell invasion, suggesting its role in the parasite-host interaction and its potential involvement in the drug resistance mechanism. nih.gov

Other Resistance-Associated Proteins and Pathways: Beyond Enolase 2, other proteins and metabolic pathways have been identified as potentially contributing to maduramicin resistance.

Phosphoglycerate Kinase (EtPGK): In contrast to Enolase 2, RNA-sequencing analysis revealed that phosphoglycerate kinase (EtPGK) was differentially downregulated in both maduramicin-resistant (MRR) and diclazuril-resistant (DZR) strains of E. tenella compared to the sensitive strain. cambridge.org

ATPase EtASNA1: This protein was found to be upregulated in lines of E. tenella selected for resistance to both maduramicin and diclazuril. tandfonline.com

Metabolic Enzymes: A series of studies noted the upregulation of several metabolic enzymes in both diclazuril- and maduramicin-resistant lines, including malate dehydrogenase, serine/threonine protein phosphatase, citrate synthase, and glyceraldehyde-3-phosphate dehydrogenase. tandfonline.com

Altered Metabolism: Integrated transcriptomic and metabolomic analyses have identified significant alterations in key metabolic pathways in maduramicin-resistant E. tenella. researchgate.net Differentially expressed genes and metabolites were found to be involved in pathways such as carbon metabolism, glycolysis, fructose (B13574) and mannose metabolism, and the biosynthesis of amino acids. researchgate.net These findings suggest that maduramicin resistance involves a complex metabolic reprogramming that supports the parasite's survival under drug pressure. researchgate.net

Proteins Associated with Maduramicin Resistance in Eimeria tenella
ProteinExpression Change in Resistant StrainMethod of AnalysisReference
Enolase 2 (EtENO2)UpregulatedRNA-seq, qRT-PCR, Western Blot nih.govnih.gov
Phosphoglycerate Kinase (EtPGK)DownregulatedRNA-seq cambridge.org
ATPase EtASNA1UpregulatedTranscriptome analysis tandfonline.com
Malate DehydrogenaseUpregulatedNot specified tandfonline.com
Serine/Threonine Protein PhosphataseUpregulatedNot specified tandfonline.com
Citrate SynthaseUpregulatedNot specified tandfonline.com
Glyceraldehyde-3-Phosphate DehydrogenaseUpregulatedNot specified tandfonline.com

Advanced Analytical Methodologies for Maduramicin Research

Development and Validation of Chromatographic Techniques for Maduramicin (B1675897) Analysis

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC) and its hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS), are cornerstones in the analysis of Maduramicin. These methods offer high separation efficiency and sensitivity, crucial for detecting residues in complex biological and feed matrices.

Given Maduramicin's lack of a UV-absorbing or fluorescent moiety, derivatization is essential for its detection via HPLC. Two primary derivatization strategies have been widely employed: post-column derivatization with vanillin (B372448) and pre-column derivatization with dansyl hydrazine (B178648).

The most established HPLC method involves reversed-phase separation coupled with post-column derivatization using vanillin, followed by UV detection at 520 nm. This approach has been successfully validated for the determination of Maduramicin in feedingstuffs and premixes. Studies have reported recoveries consistently above 90%, with repeatability relative standard deviations (RSDr) ranging from 2.7% to 7.7% for feeds and 3.15% for premixes. The within-laboratory reproducibility (RSDw) typically falls between 3.7% and 8.5%. The limit of quantification (LOQ) for this method in feeds is generally around 2 mg/kg. This method has demonstrated ruggedness against minor variations in extraction, eluant composition, and derivatization conditions, although the presence of water in the extraction solvent can negatively impact recovery. wur.nlnih.govresearchgate.netoup.com

Alternatively, pre-column derivatization with dansyl hydrazine, followed by HPLC with fluorescence detection, has also been developed. This method is effective for quantifying Maduramicin in feeds, premixes, and technical materials. Reported limits of detection (LOD) are as low as 0.4 mg/kg, with an LOQ of 1.0 mg/kg. The repeatability, expressed as the average difference between duplicate measurements, ranges from 5.9% to 11%, depending on the matrix and concentration. tandfonline.comtandfonline.comresearchgate.net

Table 1: Performance Characteristics of HPLC Methods for Maduramicin

MethodMatrixDerivatization AgentDetection MethodRecovery (%)RSDr (%)RSDw (%)LOQ (mg/kg)LOD (mg/kg)
Reversed-phase HPLC with post-column vanillin derivatizationFeeds, PremixesVanillinUV (520 nm)>902.7-7.73.7-8.52N/A
Reversed-phase HPLC with pre-column dansyl hydrazine derivatizationFeeds, Premixes, Tech.Dansyl hydrazineFluorescenceN/AN/A5.9-11N/A0.4

Liquid Chromatography coupled with Mass Spectrometry (LC-MS) offers enhanced selectivity and sensitivity compared to traditional UV detection. LC-MS techniques have been applied for the determination of Maduramicin residues, for instance, in chicken fat. Furthermore, LC-MS/MS methods are increasingly utilized for the simultaneous analysis of multiple polyether ionophores, including Maduramicin, in feed samples, enabling more comprehensive residue monitoring. researchgate.netoup.comnih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) represents a highly sensitive and selective approach for the ultrasensitive detection and confirmation of Maduramicin residues, particularly in complex matrices such as animal tissues and eggs. These methods typically employ electrospray ionization (ESI) in positive ion mode, coupled with Multiple Reaction Monitoring (MRM) for targeted quantification.

Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) has been developed for Maduramicin determination in crayfish tissues, achieving limits of detection (LOD) of 6 μg/kg and limits of quantification (LOQ) of 20 μg/kg, with an average recovery of 90% from matrix-fortified samples. mdpi.com For chicken eggs, LC-MS/MS methods have demonstrated even greater sensitivity, with LODs reported as low as 0.3 μg/kg and LOQs of 0.8 μg/kg. cabidigitallibrary.orgresearchgate.net These advanced LC-MS/MS techniques are crucial for enforcing maximum residue limits (MRLs) and for regulatory compliance, often validated according to stringent guidelines like Commission Decision 2002/657/EC. cabidigitallibrary.org Moreover, LC-MS/MS enables the simultaneous analysis of multiple coccidiostats, providing a powerful tool for comprehensive residue screening and confirmation in feed and food products. researchgate.nettandfonline.comdntb.gov.ua

Table 2: Performance Characteristics of LC-MS/MS Methods for Maduramicin

MethodMatrixIonizationDetection ModeRecovery (%)LOD (µg/kg)LOQ (µg/kg)
UPLC-MS/MS (ESI+, MRM)Crayfish tissuesESI+MRM90620
LC-MS/MS (ESI+, MRM)EggsESI+MRMN/A0.30.8
LC-MS/MS (general for ionophores)FeedN/AN/AN/AN/AN/A
LC-Q-Orbitrap MS (general anticoccidials)Feed, Eggs, MuscleN/AN/A67.2-107.20.2-0.3N/A

Development of Immunological Assays for Maduramicin Quantification

Immunological assays, particularly Enzyme-Linked Immunosorbent Assays (ELISA), offer rapid, cost-effective, and sensitive alternatives for Maduramicin quantification, especially for screening purposes.

ELISA methods, especially indirect competitive ELISA (icELISA), have been developed for the quantification of Maduramicin residues in various food matrices, including chicken tissues. The development of these assays involves the production and optimization of specific monoclonal antibodies (MAbs) or single-chain variable fragments (scFvs) against Maduramicin. Key optimization steps include determining optimal antibody concentrations, incubation times, buffer compositions, and substrate concentrations to achieve high sensitivity and specificity with minimal background noise. rsc.orgtandfonline.comresearchgate.netresearchgate.netthermofisher.comrndsystems.com

An icELISA utilizing a single-chain antibody (scFv) for Maduramicin detection in chicken muscle reported an IC50 value of 15.43 ng/mL and an LOD of 6.31 ng/mL, with recoveries ranging from 72.93% to 89.51% and coefficients of variation (CV) below 15%. researchgate.nettandfonline.com These assays are designed to be highly specific, showing minimal cross-reactivity with other common polyether drugs. researchgate.net

Table 3: Performance Characteristics of ELISA and IMB-ELISA Methods for Maduramicin

MethodMatrixAntibody TypeIC50 (ng/mL)LOD (ng/mL)Recovery (%)CV (%)Reusability (IMBs)
icELISA with scFvChicken musclescFv15.436.3172.93-89.51<15N/A
IMB-based ic-ELISAChicken tissuesMAbN/AN/AN/AN/A>73% (3 uses)
Note: Specific quantitative data for IMB-based icELISA itself are limited in provided snippets.

Immunomagnetic bead (IMB) based sample clean-up techniques have been integrated with ELISA to enhance the efficiency and speed of Maduramicin residue analysis. This approach utilizes magnetic beads coated with specific antibodies (e.g., MAb 2D6) to capture and enrich Maduramicin from complex sample matrices like chicken tissues. rsc.orgtandfonline.comresearchgate.netresearchgate.nettandfonline.com The captured Maduramicin is then eluted, typically using a methanol/PBS mixture, before being quantified by icELISA. tandfonline.comtandfonline.com

IMB-based clean-up offers advantages such as high specificity, good reversibility of the magnetic beads (reported over 73% after three uses), and improved efficiency compared to traditional solid-phase extraction (SPE) methods. tandfonline.comresearchgate.nettandfonline.com This combined approach provides a rapid, robust, and user-friendly method for the analysis of drug residues in challenging matrices, contributing to more streamlined laboratory workflows. rsc.orgtandfonline.comresearchgate.netresearchgate.nettandfonline.com

Pharmacokinetics and Metabolism Research in Model Systems

Studies on Maduramicin (B1675897) Absorption and Distribution in Research Animals

Studies in animal models have provided insights into the systemic uptake and distribution of maduramicin. In rats, following oral administration, maduramicin exhibits a relatively slow absorption process. Peak serum concentrations were observed at approximately 30.0 ± 13.9 hours post-administration, with a mean peak serum concentration of 59.8 ± 8.9 μg/L. The elimination half-life was found to be prolonged, averaging 72.9 ± 36.8 hours, indicating a slow clearance from the bloodstream. The mean residence time (MRT) was calculated to be 79.6 ± 25.5 hours researchgate.net.

In turkeys, studies investigating tissue residues at zero-day withdrawal following a 16-week feeding period showed the presence of maduramicin-α in various tissues. The liver exhibited the highest residue concentration at 0.071 ± 0.031 mg/kg wet tissue, followed by the kidney at 0.033 ± 0.012 mg/kg wet tissue. Muscle and skin/fat tissues also contained detectable residues, at 0.007 mg/kg and 0.018 mg/kg wet tissue, respectively cabidigitallibrary.org. Maduramicin has also been observed to distribute into egg yolks in laying hens, with concentrations varying based on dietary levels researchgate.netresearchgate.net.

Table 1: Maduramicin Toxicokinetics in Rats

ParameterValue (Mean ± SD)Unit
Peak Serum Concentration59.8 ± 8.9μg/L
Time to Peak30.0 ± 13.9h
Elimination Half-life72.9 ± 36.8h
Mean Residence Time79.6 ± 25.5h
(Source: researchgate.net)

Table 2: Maduramicin-α Residues in Turkey Tissues at Zero-Day Withdrawal

Tissue/Timepoint (Days)Liver (mg/kg wet tissue)Kidney (mg/kg wet tissue)Muscle (mg/kg wet tissue)Skin/fat (mg/kg wet tissue)
00.071 ± 0.0310.033 ± 0.0120.0070.018
(Source: cabidigitallibrary.org)

Identification and Characterization of Maduramicin Biotransformation Pathways (e.g., O-demethylation)

Research indicates that maduramicin undergoes biotransformation in animal models, leading to the formation of metabolites. In studies involving rats, approximately 64% of the radioactivity recovered from the body after administration was identified as metabolites, with the parent compound (alpha-maduramicin) accounting for the remaining 36% europa.eu. While these findings confirm the presence of metabolites, detailed characterization of specific biotransformation pathways, such as O-demethylation, has not been extensively documented in the available literature for maduramicin.

Excretion Kinetics and Metabolite Profiling in Research Animal Excreta

The excretion of maduramicin and its metabolites varies between species. In rats, fecal excretion was found to be greater than urinary excretion, suggesting that the gastrointestinal tract plays a significant role in the elimination of the compound and its related substances researchgate.net. Studies in chickens have indicated that after a withdrawal period of five days, no significant residues of maduramicin were detectable by radioimmunoassay (RIA) in tissues europa.eu. However, other studies using a screening test (STAR) reported the persistence of maduramicin residues in chicken tissues for up to five days after the withdrawal period had elapsed tandfonline.comresearchgate.net.

Investigation of Tissue Residue Kinetics in Experimental Research Models

The kinetics of maduramicin residues in animal tissues are of interest for understanding its persistence. In turkeys, residue levels in tissues at the time of slaughter (zero-day withdrawal) were quantified, with the liver showing the highest concentration, followed by the kidney, muscle, and skin/fat cabidigitallibrary.org.

Studies on laying hens have shown that maduramicin residues are primarily found in egg yolks. The concentration of these residues is dose-dependent, with higher dietary levels leading to increased levels in the yolk researchgate.netresearchgate.net.

Table 3: Maduramicin Residues in Chicken and Pheasant Tissues During Withdrawal Period (Qualitative Detection)

Animal SpeciesTissue/TimepointDetection Status (STAR assay)Notes
ChickenMuscle/ThighPositiveDetected throughout withdrawal period and 5 days after elapse.
ChickenBreast/GizzardPositiveDetected throughout withdrawal period and 5 days after elapse.
ChickenLiverPositiveDetected throughout withdrawal period and 5 days after elapse.
ChickenHeartPositiveDetected throughout withdrawal period and 5 days after elapse.
ChickenKidneysPositiveDetected throughout withdrawal period and 5 days after elapse.
ChickenSpleenPositiveDetected throughout withdrawal period and 5 days after elapse.
ChickenLungsPositiveDetected throughout withdrawal period and 5 days after elapse.
PheasantGizzard, Liver, Heart, Kidneys, Spleen, LungsPositiveDetected up to day 5 of withdrawal. Heart and spleen were positive again on day 6.
All Chicken TissuesAll tested tissuesPositiveDetected throughout withdrawal period and 5 days after elapse.
Pheasant TissuesGizzard, Liver, Heart, Kidneys, Spleen, LungsPositiveDetected up to day 5 of withdrawal, with some tissues (heart, spleen) positive again on day 6.
(Source: tandfonline.comresearchgate.net)

Comparative Research of Maduramicin with Other Polyether Ionophores

Comparative Analysis of Molecular Mechanisms of Action Among Ionophores

The primary molecular mechanism of action for all polyether ionophores is the disruption of cation concentration gradients across cellular membranes. nih.gov These molecules possess a lipophilic exterior, allowing them to embed within cell membranes, and an oxygen-rich interior cavity that chelates specific cations. nih.gov This action effectively transforms them into mobile carriers that shuttle ions across membranes, collapsing the vital electrochemical gradients necessary for cellular function. frontiersin.orgnih.gov

However, the specific mechanism varies depending on the ionophore's classification. Polyether ionophores are generally categorized based on the charge of the ions they transport. cabidigitallibrary.org

Monovalent Ionophores: This group, which includes well-known compounds like monensin (B1676710), narasin (B1676957), and salinomycin (B1681400), primarily transports monovalent cations such as sodium (Na+) and potassium (K+). cabidigitallibrary.orgresearchgate.net Monensin, for instance, functions as a Na+/H+ antiporter, leading to an influx of Na+ into the cell, which disrupts the Na+/K+-ATPase pump and causes an increase in intracellular Ca2+ concentration. mdpi.com Salinomycin and narasin show a strong preference for K+, interfering with the cell's potassium balance. researchgate.net

Monovalent Glycoside Ionophores: Maduramicin (B1675897) and semduramicin (B57454) belong to this subclass. cabidigitallibrary.org Maduramicin is structurally distinct due to the presence of a sugar moiety. researchgate.net It functions as a sodium antiporter. core.ac.uk Its mechanism involves increasing the intracellular Na+ concentration, which is thought to inhibit the parasite's putative Na+ pump, PfATP4, in Plasmodium falciparum. core.ac.uk

Bivalent Ionophores: Lasalocid (B1674520) is the primary example of this class and is capable of transporting both monovalent and divalent cations, including Ca2+ and Mg2+. nih.govresearchgate.netnih.gov This broader ion selectivity can lead to different downstream cellular consequences compared to the strictly monovalent ionophores. cabidigitallibrary.org

The disruption of these ion gradients leads to a cascade of secondary effects, including altered intracellular pH, mitochondrial stress, and interference with cellular metabolism, ultimately leading to cell death. frontiersin.orgmdpi.com

Ionophore ClassRepresentative Compound(s)Primary Cation SelectivityConsequence of Action
Monovalent Monensin, Salinomycin, NarasinNa+, K+ researchgate.netresearchgate.netDisrupts Na+/K+ gradients; functions as Na+/H+ antiporter mdpi.com
Monovalent Glycoside Maduramicin, SemduramicinNa+ core.ac.ukIncreases intracellular Na+ concentration core.ac.uk
Bivalent LasalocidDivalent (e.g., Ca2+) and Monovalent Cations nih.govcabidigitallibrary.orgDisrupts gradients of a broader range of ions

Differential Effects on Cellular Physiology and Pathogen Biology

The differences in ion selectivity and transport mechanisms among polyether ionophores result in varied effects on cellular physiology and antimicrobial activity. Maduramicin is recognized as being considerably more potent, but also more toxic, than many other ionophores. nih.gov

In terms of cellular physiology, studies on myocardial cells have revealed distinct apoptotic mechanisms. Maduramicin induces apoptosis by increasing the expression of pro-apoptotic genes and causing an influx of Ca2+, leading to mitochondrial stress. mdpi.com This mechanism appears to differ from that of salinomycin or monensin. nih.gov For example, monensin has been shown to induce apoptosis in some cell lines by decreasing the expression of anti-apoptotic proteins like Bcl-2 and Bcl-xL, a mechanism not observed with maduramicin in myoblast cells. nih.gov

Regarding pathogen biology, maduramicin demonstrates potent activity against a range of protozoan parasites. It is highly effective against various species of Eimeria, the causative agent of coccidiosis in poultry. nih.govcore.ac.uk Comparative studies have shown that maduramicin can be more effective than monensin or narasin against certain field isolates of coccidia that have developed tolerance to other ionophores. nih.gov Against the malaria parasite Plasmodium falciparum, maduramicin exhibits extremely potent activity, with an EC50 value in the nanomolar range, by targeting the parasite's sodium pump. core.ac.uk In comparative studies against Neospora caninum, maduramicin, along with lasalocid, monensin, narasin, and salinomycin, showed a 100% reduction in tachyzoite-induced lesions. core.ac.uk

IonophoreTarget Pathogen/CellObserved EffectComparative Potency
Maduramicin Myoblast CellsInduces apoptosis via activation of caspases 8, 9, and 3; does not alter expression of Bcl-2 family proteins. nih.govMore potent and toxic than many other ionophores. nih.gov
Monensin Renal Carcinoma CellsInduces apoptosis by decreasing Bcl-2 and Bcl-xL expression. nih.govLess potent against some ionophore-tolerant Eimeria isolates compared to maduramicin. nih.gov
Salinomycin Human Cancer CellsInduces apoptosis through a caspase-independent mechanism. nih.govGenerally less potent than maduramicin. nih.gov
Lasalocid Eimeria spp.Effective against coccidia. nih.govCan be effective against coccidia resistant to monovalent ionophores. nih.gov

Cross-Resistance Profiles and Underlying Molecular Mechanisms

The development of resistance is a significant concern with the use of antimicrobial agents, including polyether ionophores. Cross-resistance, where resistance to one compound confers resistance to another, is particularly relevant within this class. Evidence suggests that cross-resistance is most common among ionophores of the same class. cabidigitallibrary.org

Studies on Eimeria have shown that coccidia that develop resistance to one monovalent polyether, such as monensin, often show reduced sensitivity to other monovalent ionophores like salinomycin and narasin. nih.gov However, these resistant strains may still be effectively controlled by ionophores from different classes. nih.gov For example, maduramicin (a monovalent glycoside) and lasalocid (a bivalent) have demonstrated efficacy against Eimeria tenella isolates that were no longer controlled by monensin, narasin, or salinomycin. cabidigitallibrary.orgnih.gov This suggests that the mechanisms of anticoccidial activity and, consequently, the mechanisms of resistance, differ between these classes. nih.gov

In bacteria, resistance mechanisms are also being elucidated. Gram-negative bacteria are generally intrinsically resistant due to their impermeable outer membrane. agscientific.comfrontiersin.org In Gram-positive bacteria like Enterococcus faecium, an acquired resistance mechanism has been identified. The narAB operon, which codes for an ABC-type transporter (an efflux pump), has been shown to confer resistance to narasin, salinomycin, and maduramicin, but notably, not to monensin. nih.govresearchgate.net This indicates a specific mechanism for extruding certain ionophores from the bacterial cell, while others are unaffected. The upregulation of such efflux pumps is a likely cause of reduced susceptibility. researchgate.net

Ionophore ClassResistance ProfileUnderlying Mechanism (where known)
Monovalent (Monensin, Salinomycin) Cross-resistance is common within this class in Eimeria. cabidigitallibrary.orgnih.govAltered drug-target interaction or cellular permeability (postulated).
Monovalent Glycoside (Maduramicin) Often effective against strains resistant to other monovalent ionophores. nih.govnih.gov Resistance in E. faecium is linked to the narAB efflux pump. nih.govresearchgate.netEfflux of the drug from the cell via ABC-type transporters. nih.gov
Bivalent (Lasalocid) Often effective against strains resistant to monovalent ionophores. cabidigitallibrary.orgnih.govDifferent mode of action reduces the impact of resistance mechanisms targeting monovalent ionophores. nih.gov

Structure-Activity Relationship Comparisons Across Diverse Ionophore Structures

The structure of maduramicin is distinct from other monovalent ionophores like salinomycin and narasin primarily due to the presence of a glycosidically linked sugar moiety (a C-glycoside). researchgate.net This structural difference is believed to be a key reason why it does not always show cross-resistance with other monovalent compounds. nih.gov Narasin is a derivative of salinomycin, differing only by an additional methyl group at the C(4) position. researchgate.netcore.ac.uk This minor structural change can still influence its biological profile.

Lasalocid's structure allows it to form a "sandwich" complex with divalent cations, a conformation that is different from the pseudocyclic structures formed by monovalent ionophores with their respective ions. This structural capability is directly responsible for its ability to transport divalent cations and underlies its distinct biological activity and resistance profile. nih.gov

Emerging Research Areas and Future Directions for Maduramicin

Exploration of Novel Biological Activities of Maduramicin (B1675897) Beyond its Established Uses

Beyond its well-established anticoccidial properties, maduramicin is being investigated for a range of other biological activities, including anticancer, antiviral, and antibacterial effects.

Anticancer Activity:

Recent studies have highlighted the potential of maduramicin as an anticancer agent. Research has shown that maduramicin can inhibit cell proliferation and induce apoptosis (programmed cell death) in various cancer cell lines. nih.govresearchgate.net For instance, in myoblast cells, maduramicin was found to arrest the cell cycle in the G0/G1 phase. nih.govresearchgate.net This was associated with the downregulation of proteins crucial for cell cycle progression, such as cyclin D1, CDK4, and CDK6, and the upregulation of CDK inhibitors like p21Cip1 and p27Kip1. nih.gov Furthermore, maduramicin has been shown to induce apoptosis through both extrinsic and intrinsic pathways by activating caspases. nih.govnih.gov

Antiviral and Antibacterial Activity:

The potential of polyether ionophores, including maduramicin, as antiviral and antimalarial agents is an active area of research. nih.gov Maduramicin exhibits activity against many Gram-positive bacteria. nih.govresearchgate.neteuropa.eu However, it is not effective against Gram-negative bacteria. europa.euvkm.no Studies have indicated that the use of maduramicin in poultry feed does not lead to the development of bacterial resistance to other therapeutic preparations. europa.eu A specific ABC-type transporter, NarAB, has been identified to confer resistance to maduramicin, as well as to other polyether ionophores like narasin (B1676957) and salinomycin (B1681400), in Enterococcus faecium. nih.gov

Application of Advanced Omics Technologies (Genomics, Proteomics, Metabolomics) in Maduramicin Research

The advent of "omics" technologies has revolutionized the study of maduramicin, providing deeper insights into its mechanisms of action and the development of resistance.

Genomics and Transcriptomics:

Transcriptomic analysis has been instrumental in understanding the mechanisms of resistance to maduramicin in organisms like Eimeria tenella, the causative agent of coccidiosis. nih.govbohrium.com By comparing maduramicin-resistant and sensitive strains, researchers have identified thousands of differentially expressed genes involved in key metabolic pathways such as carbon metabolism, glycolysis, and the biosynthesis of amino acids. nih.govbohrium.com RNA sequencing of primary chicken myocardial cells treated with maduramicin revealed significant effects on cytokine-cytokine receptor interaction, apoptosis, and calcium signaling pathways, shedding light on its cardiotoxic effects. researchgate.net

Proteomics:

Proteomics, the large-scale study of proteins, offers a powerful tool to investigate the cellular response to maduramicin. For example, in myocardial cells, maduramicin was found to activate protein phosphatase 2A, leading to the inhibition of the ERK1/2 signaling pathway and subsequent cytotoxicity. nih.gov Proteomic approaches can also be used to identify protein markers related to the quality and safety of food products from animals treated with maduramicin. mdpi.com

Metabolomics:

Metabolomics studies analyze the complete set of small-molecule metabolites within a biological system. In the context of maduramicin resistance in E. tenella, untargeted metabolomic analysis has identified hundreds of differentially expressed metabolites. nih.govbohrium.com These metabolites are involved in various pathways, including fructose (B13574) and mannose metabolism, and glutathione (B108866) metabolism, indicating that resistant parasites may have enhanced antioxidant capacity and altered energy metabolism to cope with drug-induced stress. nih.govbohrium.com

Development of Innovative Delivery Systems for Research Applications (e.g., Nanostructured Lipid Carriers for in vitro or in vivo studies)

A significant challenge in the application of maduramicin is its low water solubility. mdpi.comnih.govresearchgate.netnih.gov To overcome this, researchers are developing innovative delivery systems, with a particular focus on nanostructured lipid carriers (NLCs).

Nanostructured Lipid Carriers (NLCs):

NLCs are a second-generation of lipid nanoparticles that have emerged as a promising delivery system for poorly soluble drugs like maduramicin. mdpi.comnih.govnih.govsid.ir These carriers are composed of a blend of solid and liquid lipids, which creates an imperfect crystalline structure, allowing for higher drug loading and improved stability compared to older solid lipid nanoparticles (SLNs). nih.govsid.ir

Researchers have successfully formulated maduramicin-loaded NLCs (MAD-NLCs) to enhance its solubility and facilitate its administration. mdpi.comnih.govresearchgate.netnih.gov These MAD-NLCs have been shown to have a uniform particle size distribution and excellent stability. nih.gov In vitro studies have demonstrated that MAD-NLCs provide a slow and sustained release of the drug. mdpi.comresearchgate.net Furthermore, these formulations have shown an excellent anticoccidial effect against Eimeria tenella in broiler chickens, suggesting their potential as a new and effective preparation for administration via drinking water. mdpi.comresearchgate.netnih.gov

Below is a table summarizing the key characteristics of an optimized MAD-NLC formulation:

ParameterValueReference
Hydrodynamic Diameter (HD)153.6 ± 3.044 nm mdpi.comresearchgate.net
Zeta Potential (ZP)-41.4 ± 1.10 mV mdpi.comresearchgate.net
Encapsulation Efficiency (EE)90.49 ± 1.05% mdpi.comresearchgate.net
Drug Loading (DL)2.34 ± 0.04% mdpi.comresearchgate.net

Integration of In Silico Modeling, Artificial Intelligence, and Machine Learning in Maduramicin Discovery and Optimization

Computational approaches are increasingly being integrated into drug discovery and development to accelerate the process and reduce costs.

In Silico Modeling:

In silico modeling can be used to predict the biological activities and toxicological properties of maduramicin and its derivatives. Quantitative Structure-Activity Relationship (QSAR) algorithms have been used to study the biological activities of polyether ionophores. researchgate.net These models can help in understanding the structural features of maduramicin that are crucial for its activity and can guide the design of new, more potent, and less toxic analogs.

Artificial Intelligence and Machine Learning:

While specific applications of AI and machine learning in maduramicin research are still emerging, these technologies hold significant promise. They can be used to analyze large datasets from omics studies to identify novel drug targets and biomarkers of resistance. Machine learning algorithms could also be employed to optimize fermentation conditions for maduramicin production or to predict the environmental fate of the compound.

Sustainable Production and Environmental Fate Research Aspects of Maduramicin

As the applications of maduramicin expand, there is a growing need for sustainable production methods and a thorough understanding of its environmental impact.

Sustainable Production:

Maduramicin is naturally produced by the fermentation of Actinomadura yumaensis (previously identified as Actinomadura rubra). nih.govwikipedia.orgnih.gov The biosynthesis of maduramicin involves the assembly of acetate (B1210297), propionate (B1217596), and methionine molecules. nih.gov Genetic engineering and metabolic engineering techniques offer promising avenues for enhancing the production of maduramicin in a more sustainable and cost-effective manner. nih.govfrontiersin.orggenesispcl.com By optimizing the biosynthetic pathways in the producing organism or by transferring the pathway to a more tractable host like Escherichia coli, it may be possible to increase yields and reduce the environmental footprint of the production process. nih.gov

Environmental Fate:

Research into the environmental fate of maduramicin is crucial for assessing its potential ecological impact. Studies have shown that maduramicin can be excreted in the manure of treated animals. fda.gov The stability of maduramicin in poultry manure has been investigated, with a half-life of approximately 53-55 days at 28°C. fda.gov Maduramicin is only slightly soluble in water. fda.govuniscience.co.kr Further research is needed to fully understand its degradation pathways in different environmental compartments, such as soil and water, and to identify any potential degradation products. europa.eu This knowledge is essential for developing strategies to mitigate any potential environmental risks associated with its use.

Q & A

Q. How can researchers optimize cell culture conditions to minimize maduramicin’s non-specific cytotoxicity?

  • Methodological Answer : Use serum-free media during treatment to avoid drug-protein binding artifacts. For prolonged exposure (>24 hours), employ lower doses (≤0.2 µM) and validate with apoptosis inhibitors (e.g., Z-VAD-FMK) to confirm mechanism-specific effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Azane;2-[6-[1-[2-[5-[3-(4,5-dimethoxy-6-methyloxan-2-yl)oxy-5-(6-hydroxy-3,5,6-trimethyloxan-2-yl)oxolan-2-yl]-5-methyloxolan-2-yl]-7-hydroxy-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]ethyl]-2-hydroxy-4,5-dimethoxy-3-methyloxan-2-yl]acetic acid
Reactant of Route 2
Azane;2-[6-[1-[2-[5-[3-(4,5-dimethoxy-6-methyloxan-2-yl)oxy-5-(6-hydroxy-3,5,6-trimethyloxan-2-yl)oxolan-2-yl]-5-methyloxolan-2-yl]-7-hydroxy-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]ethyl]-2-hydroxy-4,5-dimethoxy-3-methyloxan-2-yl]acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.